Etoricoxib-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoricoxib-13C,d3 is a labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Etoricoxib molecule. One of the methods involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several steps:
Preparation of β-chlorovinaniidinium salts: This involves the reaction of appropriate starting materials under controlled conditions.
Incorporation of isotopes: The stable isotopes are introduced into the molecule during the synthesis process.
Purification: The final product is purified to achieve the desired isotopic labeling and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the synthesis: Using larger quantities of reagents and optimized reaction conditions.
Quality control: Ensuring the isotopic labeling and purity meet industry standards.
Purification and packaging: The final product is purified and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Etoricoxib-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Etoricoxib-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetic studies: The labeled isotopes allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems
Metabolic studies: The compound is used to study metabolic pathways and the effects of deuterium and carbon-13 labeling on drug metabolism
Drug development: It serves as a reference standard in the development and testing of new drugs
Biological research: Used in studies related to inflammation, pain management, and other biological processes
Mécanisme D'action
Etoricoxib-13C,d3, like its parent compound Etoricoxib, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins from arachidonic acid, leading to anti-inflammatory and analgesic effects . The molecular targets include the COX-2 enzyme, and the pathways involved are related to the arachidonic acid cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used for similar therapeutic purposes.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: Another COX-2 inhibitor with similar applications
Uniqueness
Etoricoxib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Propriétés
Formule moléculaire |
C18H15ClN2O2S |
---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuterio(113C)methylsulfonyl)phenyl]pyridine |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2+1D3 |
Clé InChI |
MNJVRJDLRVPLFE-JVXUGDAPSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |
SMILES canonique |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.